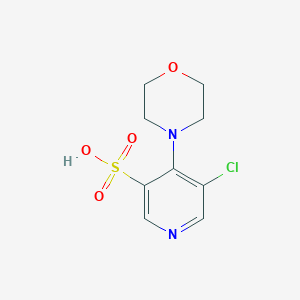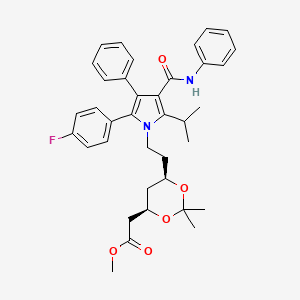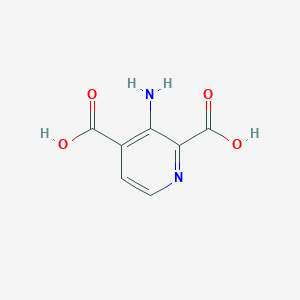
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is an organic compound with a complex structure. It features a cyclohexylidene ring with multiple substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone typically involves multiple steps, including the formation of the cyclohexylidene ring and the introduction of substituents. Common synthetic routes may include:
Aldol Condensation: This reaction can be used to form the carbon-carbon bonds in the cyclohexylidene ring.
Hydrogenation: This step may be necessary to reduce double bonds and stabilize the ring structure.
Substitution Reactions: Introduction of methyl and methylene groups can be achieved through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to increase the efficiency and yield of the reactions.
Batch or Continuous Flow Reactors: Depending on the scale of production, different reactor types may be used to optimize the process.
化学反応の分析
Types of Reactions
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove double bonds or reduce carbonyl groups.
Substitution: This reaction can replace existing substituents with new ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound may be used in the production of fragrances, flavors, or other specialty chemicals.
作用機序
The mechanism by which (4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors, triggering or blocking biological responses.
類似化合物との比較
Similar Compounds
- (4Z)-4-(2,2-Dimethylcyclohexylidene)-3-methyl-2-butanone
- (4Z)-4-(6-Methylenecyclohexylidene)-3-methyl-2-butanone
Uniqueness
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone is unique due to its specific substituents and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC名 |
(4Z)-4-(2,2-dimethyl-6-methylidenecyclohexylidene)-3-methylbutan-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,11H,1,6-8H2,2-5H3/b13-9+ |
InChIキー |
BMERCIJYKVWZCV-UKTHLTGXSA-N |
異性体SMILES |
CC(/C=C/1\C(=C)CCCC1(C)C)C(=O)C |
正規SMILES |
CC(C=C1C(=C)CCCC1(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)




![5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one](/img/structure/B11825998.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)
![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11826025.png)

![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
